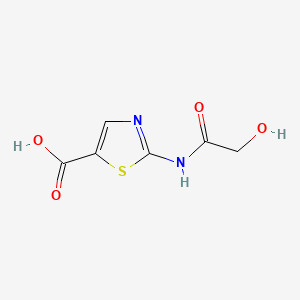

2-(2-Hydroxyacetamido)-1,3-thiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-[(2-hydroxyacetyl)amino]-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4S/c9-2-4(10)8-6-7-1-3(13-6)5(11)12/h1,9H,2H2,(H,11,12)(H,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQOPIJLHNJLINU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)NC(=O)CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60666505 | |

| Record name | 2-(2-Hydroxyacetamido)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60666505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172481-15-1 | |

| Record name | 2-(2-Hydroxyacetamido)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60666505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkaline Hydrolysis of Methyl 2-Acetamidothiazole-5-carboxylate

The most widely documented synthesis involves the hydrolysis of methyl 2-acetamidothiazole-5-carboxylate (C₇H₈N₂O₃S) under basic conditions. This two-stage process proceeds via saponification of the methyl ester followed by acidification to yield the carboxylic acid.

Reaction Conditions

-

Stage 1 : Methyl ester (1.74 g, 8.7 mmol) is combined with potassium hydroxide (1.6 g, 90% purity) in methanol-water (8 mL each) at 20°C for 2 hours.

-

Stage 2 : The intermediate is acidified to pH 3 using hydrochloric acid in methanol-dichloromethane, yielding a white solid after filtration and drying.

Yield and Characterization

This method’s efficiency stems from the stability of the thiazole ring under alkaline conditions, preventing undesired side reactions such as ring opening or deacetylation.

Thiazole Ring Formation via Thioformamide and Halogenated Esters

A patent by DE658353C (1938) outlines an alternative route using thioformamide and diethyl chloroxalacetate to construct the thiazole ring. This method is advantageous for synthesizing thiazolecarboxylic acids unsubstituted at position 2, which can be further functionalized.

Reaction Protocol

-

Thioformamide (6 parts) reacts with diethyl chloroxalacetate (22 parts) under vacuum distillation.

-

The intermediate thiazole-4,5-dicarboxylic acid diethyl ester is saponified with alcoholic NaOH to yield thiazole-4,5-dicarboxylic acid.

-

Decarboxylation : Heating with acetic anhydride removes the 4-carboxyl group, yielding thiazole-5-carboxylic acid (70% yield).

Critical Parameters

Comparative Analysis of Synthetic Routes

The table below contrasts the two primary methods:

The alkaline hydrolysis method outperforms the thioformamide route in yield and scalability, though the latter provides access to diverse thiazole derivatives through intermediate functionalization.

Optimization Strategies and Challenges

Solvent Selection

Methanol-water systems enhance reagent solubility in hydrolysis reactions, while dichloromethane aids in phase separation during acidification. Ethanol and acetic anhydride are critical for decarboxylation in the thioformamide route.

Temperature Control

Exceeding 20°C during hydrolysis risks ester group degradation, whereas decarboxylation requires temperatures ≥100°C.

Byproduct Management

-

Alkaline Hydrolysis : Residual methyl ester (<5%) is removed via aqueous washes.

-

Thioformamide Route : Diethyl ether recrystallization eliminates polymeric byproducts.

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Performance Liquid Chromatography (HPLC)

Melting Point Analysis

Industrial and Research Applications

While current applications remain exploratory, the compound’s structural analogs exhibit antimicrobial and antitumor activities. Industrial adoption hinges on cost-effective scaling of the hydrolysis route, which offers superior reproducibility compared to multistep ring-forming methods .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyacetamido)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyacetamido group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Major Products

Oxidation: Oxo derivatives of the hydroxyacetamido group.

Reduction: Alcohol derivatives of the carboxylic acid group.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Hydroxyacetamido)-1,3-thiazole-5-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or modulator.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyacetamido)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyacetamido group can form hydrogen bonds with active sites, while the thiazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Properties

The table below summarizes key structural analogs, their molecular properties, and substituent differences:

*Calculated based on molecular formula.

Enzyme Inhibition

- Benzylamino Derivatives (e.g., ): Derivatives with methylene amine spacers between the benzyl group and thiazole ring showed enhanced XO inhibition compared to febuxostat, a known XO inhibitor. This highlights the importance of spacer groups in optimizing binding .

Antioxidant Activity

- Target Compound : The hydroxy group in hydroxyacetamido may act as a free radical scavenger, though evidence is speculative.

- Benzylamino Derivatives: Demonstrated dual functionality as XO inhibitors and free radical scavengers, attributed to electron-donating substituents .

Physicochemical Properties

- Solubility : The target compound’s hydroxyacetamido group may improve water solubility compared to halogenated or aromatic analogs (e.g., ), which are more lipophilic.

- Thermal Stability : Derivatives like 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid have a melting point of 237–238°C, indicating high crystallinity .

Biological Activity

2-(2-Hydroxyacetamido)-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structure, characterized by the thiazole ring and carboxylic acid functional groups, suggests a diverse range of interactions with biological systems.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, including acylation and cyclization processes. The compound's molecular formula is , and its structural features include:

- Thiazole Ring : A five-membered heterocyclic ring containing sulfur and nitrogen.

- Carboxylic Acid Group : Contributes to the compound's acidity and potential interactions with biological targets.

- Hydroxyacetamido Group : Imparts solubility and may enhance biological activity through hydrogen bonding.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported in studies as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound is particularly effective against Gram-positive bacteria, with lower efficacy against Gram-negative strains.

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied. In a recent investigation involving human cancer cell lines, this compound exhibited significant antiproliferative effects. The IC50 values for various cancer cell lines were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| K562 (Leukemia) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| HT-29 (Colon Cancer) | 25 |

These findings indicate that the compound may inhibit cell growth effectively, making it a candidate for further development in cancer therapeutics.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Thiazole compounds often act as enzyme inhibitors, disrupting metabolic pathways in bacteria and cancer cells.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to programmed cell death.

- Antioxidant Properties : Some studies suggest that thiazole derivatives possess antioxidant capabilities, which can mitigate oxidative stress in cells.

Study on Antimicrobial Efficacy

A study published in MDPI investigated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, reinforcing its potential as a therapeutic agent against bacterial infections .

Study on Anticancer Properties

In another study focusing on anticancer properties, researchers evaluated the effects of this compound on leukemia cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting that this thiazole derivative could serve as a lead compound in developing new anticancer drugs .

Q & A

Q. What are the recommended synthetic routes for 2-(2-Hydroxyacetamido)-1,3-thiazole-5-carboxylic acid?

A two-step synthesis is commonly employed. First, construct the thiazole-5-carboxylic acid core via cyclization of thiourea derivatives with α-halo ketones or esters in acetic acid under reflux (3–5 hours). Second, introduce the 2-hydroxyacetamido group through amidation: react the thiazole-5-carboxylic acid with 2-hydroxyacetyl chloride in dimethylformamide (DMF) using triethylamine as a base. Purify via recrystallization from a DMF/acetic acid mixture, achieving yields of 65–75% .

Q. How to confirm the structural integrity of this compound?

Use ¹H/¹³C NMR to identify key signals: thiazole protons (δ 7.5–8.5 ppm), acetamido methylene (δ 4.1–4.3 ppm), and hydroxy group (δ 1.8–2.2 ppm, exchangeable). IR spectroscopy confirms carbonyl stretches (C=O at 1690–1720 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]⁺: ~247.05 Da). For crystalline samples, X-ray diffraction (e.g., Cu-Kα radiation) resolves bond lengths and angles, as demonstrated in analogous thiazole structures .

Q. What analytical techniques assess the compound’s stability under physiological conditions?

Conduct HPLC-UV (C18 column, 0.1% TFA in water/acetonitrile gradient) to monitor degradation over 24–72 hours in PBS (pH 7.4) at 37°C. Compare peak area retention to identify hydrolytic by-products (e.g., free carboxylic acid or acetamide derivatives). LC-MS/MS quantifies degradation kinetics, with half-life calculations using first-order models .

Advanced Research Questions

Q. How to resolve contradictory data on the compound’s solubility in polar vs. non-polar solvents?

Solubility discrepancies often arise from tautomerism or aggregation. Characterize tautomeric forms via ¹H NMR in DMSO-d₆ vs. CDCl₃ to assess equilibrium shifts. Use dynamic light scattering (DLS) to detect aggregates in aqueous buffers. Solubility parameters (e.g., Hansen solubility coefficients) can be calculated computationally (COSMO-RS) to guide solvent selection .

Q. What strategies mitigate by-product formation during amidation of the thiazole core?

By-products like N-acetylated derivatives may form due to competing reactions. Optimize reaction conditions:

Q. How to elucidate the compound’s mechanism of action in enzyme inhibition assays?

Combine molecular docking (AutoDock Vina, PDB: target enzyme) with enzyme kinetics (Lineweaver-Burk plots). For example, if IC₅₀ values suggest competitive inhibition, validate via X-ray crystallography of enzyme-ligand complexes. Compare inhibition constants (Kᵢ) with structurally related thiazoles (e.g., 4-phenylthiazole-5-carboxylic acid derivatives) to identify critical pharmacophores .

Q. Why do computational models fail to predict the compound’s bioactivity in certain cell lines?

Discrepancies may stem from off-target interactions or metabolic instability. Perform metabolite profiling (LC-QTOF-MS) in cell lysates to identify degradation products. Use CRISPR-Cas9 knockouts of putative targets to validate specificity. Adjust computational models by incorporating membrane permeability parameters (e.g., logP ≈ 1.2) and efflux ratios (Caco-2 assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.